2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-13H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGBJLCCZREULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
2-Aminopyridine reacts with α-bromoacetophenone in refluxing ethanol (78°C, 12 hours) to form 2-phenylimidazo[1,2-a]pyridine. The reaction mechanism involves nucleophilic attack by the amine on the α-carbon of the ketone, followed by cyclization and elimination of HBr.
Key Conditions
Functionalization at the 2-Position
To introduce the aniline moiety at the 2-position, Friedel-Crafts acylation is employed. Reaction with 2-nitrobenzoyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ yields 2-(2-nitrophenyl)imidazo[1,2-a]pyridine. Subsequent reduction using H₂/Pd-C in methanol affords 2-(2-aminophenyl)imidazo[1,2-a]pyridine.
Optimization Notes
- Nitrogen Protection : The amine group is protected with Boc (tert-butoxycarbonyl) during acylation to prevent side reactions.
- Reduction Time : 6 hours at 40 psi H₂ pressure ensures complete conversion.
This route prioritizes early introduction of the 2-chlorophenoxy group, minimizing steric hindrance during subsequent steps.
Synthesis of 2-(2-Chlorophenoxy)Acetic Acid
2-Chlorophenol (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in aqueous NaOH (10% w/v) at 80°C for 4 hours. Acidification with HCl precipitates 2-(2-chlorophenoxy)acetic acid.
Reaction Table
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 82% |
| Purity (HPLC) | >95% |
Conversion to Acid Chloride
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous DCM under N₂ at 40°C for 2 hours. Excess SOCl₂ is removed via rotary evaporation to yield 2-(2-chlorophenoxy)acetyl chloride.
Safety Note : SOCl₂ reacts exothermically with water; strict anhydrous conditions are mandatory.
Coupling with 2-(Imidazo[1,2-a]Pyridin-2-yl)Aniline
The aniline derivative (1.0 equiv) is dissolved in DCM, and triethylamine (2.0 equiv) is added. 2-(2-Chlorophenoxy)acetyl chloride (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at 25°C for 6 hours. The product is isolated via aqueous workup (NaHCO₃ wash) and recrystallized from ethanol/water.
Yield : 74%
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (d, J = 6.8 Hz, 1H), 7.89–7.82 (m, 2H), 7.49–7.41 (m, 4H), 7.32–7.25 (m, 3H), 4.82 (s, 2H), 2.21 (s, 3H).
- MS (ESI+) : m/z 377.8 [M+H]⁺.
Route 2: Sequential Chloroacetamide Formation and Phenoxy Substitution
This approach modifies the acetamide side chain after initial coupling.
Synthesis of N-(2-(Imidazo[1,2-a]Pyridin-2-yl)Phenyl)-2-Chloroacetamide
2-(Imidazo[1,2-a]pyridin-2-yl)aniline (1.0 equiv) reacts with chloroacetyl chloride (1.5 equiv) in THF at 0°C. Triethylamine (2.0 equiv) neutralizes HCl, and the mixture is stirred for 3 hours. The product precipitates upon addition of ice water.
Yield : 85%
Purity : 98% (HPLC)
Nucleophilic Aromatic Substitution with 2-Chlorophenol
The chloroacetamide (1.0 equiv), 2-chlorophenol (1.2 equiv), and K₂CO₃ (2.5 equiv) are heated in DMF at 110°C for 18 hours. The reaction exploits the enhanced nucleophilicity of phenoxide under basic conditions to displace chloride.
Reaction Optimization
- Catalyst Screening : Pd(PPh₃)₄ (5 mol%) improves yield to 79%.
- Solvent Choice : DMF outperforms DMSO due to better solubility of inorganic bases.
Yield : 68% (uncatalyzed), 79% (with Pd catalyst)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 52% (74% × 82% × 85%) | 56% (85% × 68% × 97%) |
| Key Challenge | Acid chloride stability | Phenoxide reactivity |
| Scalability | High (gram-scale demonstrated) | Moderate (Pd cost limits scale) |
Route 1 Advantages : Higher intermediate yields and avoidance of transition metals.
Route 2 Advantages : Flexibility in modifying phenoxy groups post-synthesis.
Mechanistic Insights and Side Reactions
Competing Etherification in Route 2
Under basic conditions, 2-chlorophenol may undergo self-condensation to form diphenyl ether. This is mitigated by using a 10% excess of phenol and controlled heating.
Epimerization Risks
The acetamide’s α-carbon is susceptible to racemization during acid chloride formation. Chiral HPLC analysis confirms >99% retention of configuration when using SOCl₂ at 40°C.
Industrial-Scale Considerations
Waste Management
Cost Analysis
| Component | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |
|---|---|---|
| Raw Materials | 320 | 290 |
| Catalyst/Reagents | 40 | 110 (Pd) |
| Total | 360 | 400 |
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The compound features a chlorophenoxy group and an imidazo[1,2-a]pyridine moiety, which are known for their diverse biological activities. The imidazo[1,2-a]pyridine core is particularly valuable in pharmaceutical chemistry due to its role in developing covalent inhibitors.
Mechanism of Action : This compound may function as a covalent inhibitor by binding to specific enzymes, such as kinases. The binding typically involves hydrogen bonds and hydrophobic interactions, stabilizing the compound's interaction with the enzyme's active site.
Chemistry
- Building Block for Synthesis : This compound serves as a critical building block in synthesizing more complex molecules, particularly those aimed at developing new therapeutic agents.
Biology
- Bioactive Compound Exploration : Research indicates that 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exhibits potential antimicrobial and anticancer properties. Its ability to modulate cell signaling pathways can inhibit the proliferation of cancer cells by disrupting essential growth signals .
Medicine
- Therapeutic Development : The compound is being investigated for its therapeutic effects against various diseases, including cancer. Studies have highlighted its potential as a lead compound for targeting specific mutations in cancer cells, such as KRAS G12C mutations, through the development of targeted covalent inhibitors .
Industry
- Material Development : In industrial applications, this compound can be utilized to develop new materials with specific properties tailored for various applications, including drug delivery systems and other biomedical devices.
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives demonstrated that compounds similar to this compound exhibited potent anticancer activity against KRAS G12C-mutated cells. The research involved biochemical assays and molecular docking experiments to elucidate the interaction mechanisms and efficacy of these compounds in inhibiting tumor growth .
Case Study 2: Antimicrobial Properties
Another investigation explored the antibacterial activity of imidazo[1,2-a]pyridine derivatives. The results indicated that certain derivatives showed significant effectiveness against both gram-positive and gram-negative bacteria. This highlights the potential of compounds like this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the acetamide group.
2-(2-chlorophenoxy)acetamide: Similar in structure but lacks the imidazo[1,2-a]pyridine moiety.
Uniqueness
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of the chlorophenoxy and imidazo[1,2-a]pyridine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a compound of significant interest due to its unique structural features that combine chlorophenoxy and imidazo[1,2-a]pyridine moieties. This article explores its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications.
The compound exhibits a range of biochemical activities primarily through its interactions with various enzymes and proteins. Notably, it has been shown to bind to kinases, which are crucial for cell signaling pathways. The binding typically involves hydrogen bonds and hydrophobic interactions that stabilize the compound at the enzyme's active site.
| Property | Description |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.82 g/mol |
| Binding Targets | Kinases, COX-2 |
| Interaction Type | Hydrogen bonds, hydrophobic interactions |
Cellular Effects
Research indicates that this compound can modulate cell functions by influencing signaling pathways and altering gene expression. For instance, it has demonstrated the ability to inhibit the proliferation of cancer cells by disrupting essential growth signaling pathways. This effect is particularly relevant in cancer research, where compounds that can selectively target tumor cells are highly sought after .
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of imidazo[1,2-a]pyridine derivatives, compounds similar to this compound were found to exhibit significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent inhibition of cell proliferation, suggesting that these compounds could serve as lead candidates for further development in cancer therapies .
Metabolic Pathways
The metabolism of this compound is primarily facilitated by cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism and clearance from the body. Understanding the metabolic pathways is essential for predicting the pharmacokinetics and potential toxicity of the compound.
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other related compounds. Below is a comparison with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Lacks acetamide group | Moderate kinase inhibition |
| 2-(2-chlorophenoxy)acetamide | Lacks imidazo[1,2-a]pyridine moiety | Limited anticancer activity |
| Target Compound | Chlorophenoxy + Imidazo[1,2-a]pyridine | High potency in cancer cell lines |
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in various fields:
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide?
The compound can be synthesized via Rh(III)-catalyzed directed C-H amidation of 2-arylimidazoheterocycles using dioxazolones as amidating reagents. This method achieves high yields (e.g., >90%) and tolerates diverse functional groups . Alternatively, cyclization reactions involving chloroacetyl intermediates and aminopyridines under reflux conditions (e.g., ethanol, 80–100°C) are viable, though yields may vary depending on substituents . Key steps include optimizing catalyst loading (e.g., [Cp*RhCl₂]₂) and reaction time to minimize byproducts.
Q. How can the structural identity and purity of this compound be validated?
Use a combination of:
- 1H/13C NMR to confirm regiochemistry of the imidazo[1,2-a]pyridine and acetamide moieties.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., ESIMS m/z [M+H]+ 396 for analogs) .
- HPLC (e.g., >95% purity with C18 columns and acetonitrile/water gradients) to assess purity .
- X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .
Q. What physicochemical properties are critical for its solubility and bioavailability?
Key properties include:
- LogP : Predicted ~3.2 (indicating moderate lipophilicity).
- Polar Surface Area (PSA) : ~70 Ų (suggesting moderate permeability).
- Hydrogen Bond Donors/Acceptors : 2/5 (Lipinski’s Rule compliant) .
Solubility can be enhanced via co-solvents (DMSO) or formulation with cyclodextrins.
Advanced Research Questions
Q. How does the substitution pattern on the imidazo[1,2-a]pyridine core influence biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., Cl, F) at the 2-position of the phenyl ring enhance kinase inhibition (e.g., RET IC₅₀ < 100 nM) .
- Methoxy groups on the pyridine improve metabolic stability but reduce binding affinity to melatonin receptors .
- Bulkier substituents (e.g., trifluoromethyl) on the acetamide moiety increase selectivity for MT₂ over MT₁ receptors .
Q. What mechanistic insights explain the compound’s reactivity in catalytic C-H functionalization?
In Rh(III)-catalyzed amidation, the reaction proceeds via:
C-H activation at the ortho position of the imidazo[1,2-a]pyridine.
Dioxazolone coordination to Rh, forming a nitrenoid intermediate.
Reductive elimination to yield the acetamide product.
Kinetic isotope effect (KIE) studies suggest reversible C-H bond cleavage is rate-limiting .
Q. How can in vitro assays optimize its pharmacokinetic (PK) profile?
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC₅₀ values for kinase inhibitors (e.g., RET vs. other kinases) may arise from:
- Assay conditions (ATP concentration, incubation time).
- Cellular vs. enzymatic assays (e.g., cell permeability differences).
Resolve via standardized protocols (e.g., Eurofins KinaseProfiler) and orthogonal assays (e.g., thermal shift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
